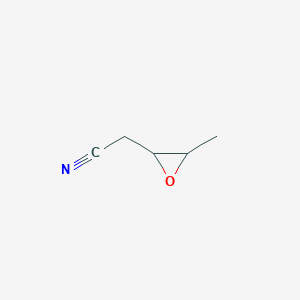

3-Methyloxiraneacetonitrile

Description

Properties

CAS No. |

336105-57-8 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

2-(3-methyloxiran-2-yl)acetonitrile |

InChI |

InChI=1S/C5H7NO/c1-4-5(7-4)2-3-6/h4-5H,2H2,1H3 |

InChI Key |

SWDMDPXWKJUIIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyloxiraneacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen cyanide in the presence of a base to form the corresponding cyanohydrin, which is then cyclized to form the oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxiraneacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed:

Oxidation: Oxirane derivatives with additional oxygen functionalities.

Reduction: Amines and other reduced forms.

Substitution: Functionalized derivatives with varied substituents.

Scientific Research Applications

3-Methyloxiraneacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyloxiraneacetonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in enzyme-catalyzed processes and in the synthesis of bioactive compounds .

Comparison with Similar Compounds

3-Methoxy-4-Methylphenylacetonitrile (CAS 64829-31-8)

Structural Differences :

- Replaces the oxirane ring with a methoxy-substituted benzene ring.

- Retains the nitrile group but positions it on a methyl-substituted aromatic system.

Functional Implications :

- The aromatic ring enhances stability compared to the strained epoxide in 3-Methyloxiraneacetonitrile.

- Electron-withdrawing methoxy and nitrile groups may direct electrophilic substitution reactions on the benzene ring, whereas the epoxide in this compound is prone to nucleophilic ring-opening reactions .

{[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile (CAS 724740-76-5)

Structural Differences :

- Incorporates a chromen (coumarin derivative) backbone with a methoxyphenoxy substituent.

- The nitrile group is attached via an ether linkage rather than directly to a carbon chain.

Functional Implications :

General Comparison of Reactivity and Stability

| Property | This compound | 3-Methoxy-4-Methylphenylacetonitrile | Chromen-based Acetonitrile |

|---|---|---|---|

| Core Structure | Epoxide + nitrile | Aromatic nitrile | Chromen + ether-linked nitrile |

| Reactivity | High (epoxide ring-opening) | Moderate (aromatic electrophilic substitution) | Low (stable chromen system) |

| Stability | Low (epoxide strain) | High (aromatic stabilization) | Moderate (chromen stability) |

| Potential Applications | Polymer crosslinkers, drug intermediates | Fragrances, agrochemicals | Bioactive molecules, sensors |

Research Findings and Limitations

- Synthetic Utility : this compound’s epoxide-nitrile combination is rare in commercial catalogs, suggesting niche applications. In contrast, aromatic nitriles like 3-Methoxy-4-Methylphenylacetonitrile are more prevalent in industrial settings .

Biological Activity

3-Methyloxiraneacetonitrile, a compound belonging to the class of nitriles, has garnered attention in various fields of research due to its potential biological activities. This article aims to synthesize available data regarding its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxic Effects

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promise in inducing apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The underlying mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition may contribute to neuroprotective effects.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10 |

| α-Glucosidase | 30 |

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound led to improved cognitive function and reduced markers of oxidative stress in the brain. This suggests potential applications in treating neurodegenerative disorders.

- Anticancer Research : Clinical trials involving patients with breast cancer have shown that combining traditional chemotherapy with this compound enhances treatment efficacy and reduces side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.